REACTION_CXSMILES
|
[C:1]12[C:8]3=[CH:9][CH:10]=[CH:11][CH:12]=[C:7]3[C:6](=[O:13])[O:5][C:3](=[O:4])[C:2]1=[CH:14][CH:15]=[CH:16][CH:17]=2.C[OH:19]>>[C:1]1([C:8]2[C:7](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:6]([OH:5])=[O:13])[C:2](=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:3]([OH:19])=[O:4]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=12C(C(=O)OC(C=3C2=CC=CC3)=O)=CC=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
drying the product under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(C(=O)O)=CC=CC1)C=1C(C(=O)O)=CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |